Methyl 3-ethyl-2-hydroxybenzoate

Übersicht

Beschreibung

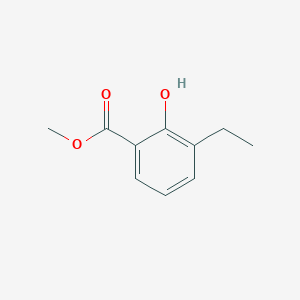

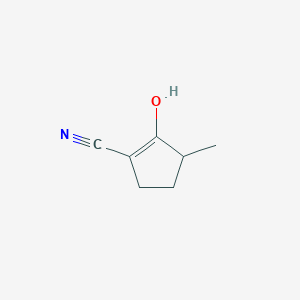

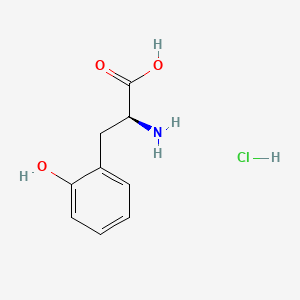

“Methyl 3-ethyl-2-hydroxybenzoate” is an ester derived from a benzoic acid. The “methyl” part indicates a methyl group (-CH3) attached to the oxygen in the ester functional group. The “3-ethyl-2-hydroxy” part suggests that an ethyl group (-C2H5) and a hydroxyl group (-OH) are attached to the benzene ring of the benzoic acid .

Molecular Structure Analysis

The molecule likely has a benzene ring (due to the “benzoate” part of the name) with a methyl ester group, an ethyl group, and a hydroxyl group attached to it. The positions of these groups would be determined by the numbering in the name .Chemical Reactions Analysis

Esters, including “Methyl 3-ethyl-2-hydroxybenzoate”, can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also react with bases to form carboxylate salts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often liquids at room temperature. They are less dense than water and many are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Medicine: Antimicrobial Agent

Methyl 3-ethyl-2-hydroxybenzoate: is explored in medical research for its antimicrobial properties. It’s structurally related to parabens, which are widely used as preservatives in pharmaceutical products . The compound’s efficacy against bacteria and fungi makes it a candidate for inclusion in topical medications and as a preservative in various pharmaceutical formulations.

Agriculture: Pesticide and Plant Protection

In agriculture, similar compounds are used as biopesticidesMethyl 3-ethyl-2-hydroxybenzoate could potentially serve as an environmentally safe insecticide, with modes of action such as being a contact toxicant, fumigant, or repellent . Its role in protecting crops from pests is a vital area of research, contributing to sustainable agriculture practices.

Food Industry: Food Preservative

The food industry benefits from the preservative qualities of compounds like Methyl 3-ethyl-2-hydroxybenzoate . Parabens, to which this compound is related, are used to extend the shelf life of food products by preventing microbial growth. Research into its safety and efficacy as a food preservative is ongoing, with implications for food safety and regulations .

Cosmetics: Preservative in Personal Care Products

In cosmetics, Methyl 3-ethyl-2-hydroxybenzoate may be utilized as a preservative to prevent spoilage and extend the shelf life of products. Its antimicrobial properties are essential for maintaining the quality and safety of skincare and makeup products .

Environmental Science: Ecotoxicology

The environmental impact of chemical compounds is a significant concern. Methyl 3-ethyl-2-hydroxybenzoate and its derivatives are assessed for their toxicity to aquatic organisms and their potential as endocrine disruptors. Research in this field aims to understand the environmental fate of such compounds and their effects on ecosystems .

Materials Science: Synthesis of Derivatives

In materials science, Methyl 3-ethyl-2-hydroxybenzoate is involved in the synthesis of various chemical derivatives. These derivatives have applications in creating new materials with specific properties, such as chiral molecules for pharmaceuticals or novel polymers with unique characteristics .

Wirkmechanismus

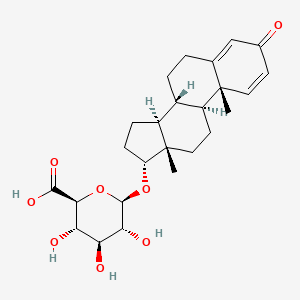

Pharmacokinetics

- Methyl 3-ethyl-2-hydroxybenzoate is readily absorbed from the gastrointestinal tract or through the skin. It is hydrolyzed to p-hydroxybenzoic acid (salicylic acid) and rapidly excreted in urine without significant accumulation in the body . The compound is distributed throughout the body, including inflamed tissues. Excretion occurs primarily via the kidneys.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUVIMZJBWFGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824583 | |

| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-ethyl-2-hydroxybenzoate | |

CAS RN |

75871-40-8 | |

| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

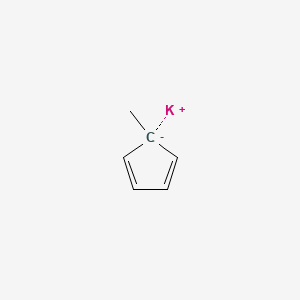

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-2-[(1R,2R)-1-Carboxy-2-hydroxypropyl]-4-({(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic acid](/img/structure/B1514418.png)

![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)

![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)

![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)

![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)